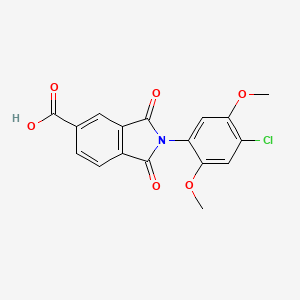
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CMI-977, is a synthetic compound that has been studied for its potential use as an anti-inflammatory agent. It was first synthesized in the 1990s and has since been the subject of several scientific studies.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is thought to work by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce inflammation in various tissues, including the lungs, joints, and intestines. It has also been shown to reduce the production of reactive oxygen species, which can contribute to inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it has been shown to be effective in animal models of inflammation, suggesting that it may have potential as a therapeutic agent. However, its precise mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is its potential use in treating inflammatory bowel disease, which is a chronic condition that affects millions of people worldwide. Other potential applications include its use in treating asthma and rheumatoid arthritis, as well as its use as a tool for studying the mechanisms of inflammation in various tissues. Further research is needed to fully explore the potential of this compound and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with malonic acid and subsequent cyclization to form the isoindoline ring. The resulting compound is then further modified to produce this compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied for its potential use in treating a variety of inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease. It has been shown to have anti-inflammatory effects in animal models and has also been tested in clinical trials.
Propiedades
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO6/c1-24-13-7-12(14(25-2)6-11(13)18)19-15(20)9-4-3-8(17(22)23)5-10(9)16(19)21/h3-7H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBLGNDYZZMVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5834949.png)
![2-[benzyl(methylsulfonyl)amino]-N-ethylbenzamide](/img/structure/B5834953.png)


![2-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5834974.png)
![methyl 5-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5834977.png)


![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)

![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)

